Product packaging for Campestane(Cat. No.:)

Campestane

Cat. No.: B1232172
M. Wt: 386.7 g/mol
InChI Key: WAAWMJYYKITCGF-SULSJXDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Campestane is a steroid hydrocarbon framework that serves as a fundamental structural parent for a significant class of biologically active compounds, most notably the brassinosteroids . Brassinosteroids are a crucial group of plant hormones with diverse phytohormonal activities, playing a vital role in plant physiology and possessing significant potential for agricultural applications . The this compound nucleus is biosynthetically derived from campesterol, which is the first compound specifically entering the brassinosteroid biosynthetic pathway . Research into compounds based on the this compound skeleton is essential for elucidating detailed biosynthetic pathways in plants and understanding the mechanisms of plant growth and development . This steroidal scaffold provides the core structure upon which specific functionalizations—such as oxidations at various positions—confer the profound biological activity observed in plant hormone signaling . As a key reference point and potential synthetic intermediate, this compound is an invaluable compound for researchers in phytochemistry, plant biology, and organic synthesis, particularly for those investigating the structure-activity relationships of steroidal plant growth regulators.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H50 B1232172 Campestane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H50

Molecular Weight

386.7 g/mol

IUPAC Name

(8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C28H50/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-26H,7-18H2,1-6H3/t20-,21-,22?,23+,24-,25+,26+,27+,28-/m1/s1

InChI Key

WAAWMJYYKITCGF-SULSJXDKSA-N

SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Origin of Product

United States

Natural Occurrence and Distribution in Biological and Geological Systems

Phytosteryl Derivations and Their Widespread Biological Presence

Campestane derivatives, primarily in the form of phytosterols (B1254722) like campesterol (B1663852) and its saturated form, campestanol, are synthesized by photosynthetic organisms. These compounds are integral to the structure and function of plant cells.

Campesterol is a ubiquitous phytosterol found throughout the kingdom of higher plants. aocs.org It is a C28 sterol, structurally similar to cholesterol but with an additional methyl group at the C-24 position. mdpi.comresearchgate.net While it is generally less abundant than β-sitosterol, it represents a significant fraction of the total sterol content in many plant species. mdpi.comtandfonline.com

It is present in numerous vegetables, fruits, nuts, and seeds, though often in low concentrations of approximately 1–7 mg per 100 g of the edible portion. wikipedia.org Common examples include bananas, pomegranates, peppers, coffee, grapefruit, cucumbers, onions, oats, and potatoes. wikipedia.org Peanuts are also a source, with campesterol found in the seed heart, kernels, and seed coats. mdpi.com In the model plant Arabidopsis thaliana, campesterol accounts for about 11% of the total sterols. mdpi.com

Campestanol, the 5-alpha saturated derivative of campesterol, is also found in plants, particularly in cereals such as corn, wheat, rice, and rye. aocs.orgorgprints.org It is formed through the hydrogenation of campesterol. fao.org

Phytosterols, including campesterol, are essential components of plant cell membranes and the membranes of intracellular organelles. mdpi.comcreative-proteomics.com They are present in virtually all plant tissues, where they play a crucial role in stabilizing phospholipid bilayers, modulating membrane fluidity, and influencing permeability. mdpi.comcreative-proteomics.comnih.gov

The distribution and concentration of these sterols can vary significantly between different plant species, and even between different tissues and organs within the same plant, such as the pollen and leaves. researchgate.netnih.gov In the plasma membrane, campesterol is often one of the most common sterol species, alongside β-sitosterol. nih.gov Beyond its structural role, campesterol is a critical metabolic precursor for the biosynthesis of brassinosteroids, a class of plant hormones that regulate a wide array of developmental processes, including cell elongation, division, and differentiation. nih.govnih.gov

Edible oils and agricultural products derived from plants are major dietary sources of campesterol. creative-proteomics.com The concentration of phytosterols in vegetable oils is estimated to be between 0.1% and 1.0%. mdpi.com Oils extracted from rapeseed (Brassica campestris), from which campesterol was first isolated and named, are particularly rich sources. wikipedia.org

Commercially important oils like canola and corn oil can contain significant amounts of campesterol, ranging from 16 to 100 mg per 100 g. wikipedia.org Soybean oil is another significant source. fao.orgloinc.org Studies on various vegetable oils have consistently identified β-sitosterol as the dominant phytosterol, followed by campesterol and stigmasterol (B192456). tandfonline.comnotulaebotanicae.ro For instance, in one analysis of corn oil, campesterol constituted about 13.3% of the total phytosterols. tandfonline.com Campestanol is also detected in many of these oils, though typically in much smaller quantities. tandfonline.comnotulaebotanicae.ro

Table 1: Concentration of Campesterol in Various Plant-Based Foods

Food Source Typical Campesterol Concentration (mg/100g)
Canola Oil 16 - 100
Corn Oil 16 - 100
Soybean Oil High
Banana 1 - 7
Pomegranate 1 - 7
Pepper 1 - 7
Coffee 1 - 7
Grapefruit 1 - 7
Cucumber 1 - 7
Onion 1 - 7
Oat 1 - 7
Potato 1 - 7

Distribution in Plant Cellular Membranes and Specific Tissues

Fungal Bio-Occurrence and Related Steroids

The primary sterol found in most fungi is ergosterol (B1671047), which belongs to the ergostane (B1235598) class of steroids (24S-methylcholestane). mdpi.comnih.gov this compound is the 24R-methylcholestane epimer. mdpi.comwikipedia.org While ergostane derivatives are far more common in the fungal kingdom, compounds with a this compound skeleton have been isolated from certain fungal species. mdpi.comnih.gov

One notable example is herbarulide, a phytotoxic metabolite that possesses a this compound side chain. nih.gov This compound was identified in the endophytic fungus Pleospora herbarum and later in the wood-rotting fungus Stereum hirsutum. nih.gov Additionally, various norsteroids, which are steroids with a modified ring structure, have been identified in a range of terrestrial fungi. mdpi.com The isolation of alkane derivatives from mangrove sediment-derived fungi like Penicillium ludwigii further illustrates the metabolic diversity of fungi to produce a wide array of lipid structures. frontiersin.org

Marine and Aquatic Organismal Sources of this compound Derivatives

Marine environments, known for their immense biodiversity, are a rich source of unique natural products, including a vast array of steroids. nih.gov Marine organisms such as sponges, soft corals, starfish, and algae produce a diverse range of steroidal compounds, often with novel structures not found in terrestrial organisms. nih.govresearchgate.net

Sponges, in particular, are known to host a remarkable diversity of sterols. researchgate.net While specific isolations of this compound itself are less commonly reported than other sterols, the broader class of C28 steroids is well-represented. The structural diversity of steroids from marine invertebrates suggests they are a promising, though not fully explored, source of various sterane derivatives, including those related to this compound. nih.gov

Environmental and Geological Occurrence of this compound-Derived Biomarkers

In geology and geochemistry, the saturated hydrocarbon skeleton of sterols, known as a sterane, is highly resistant to degradation over geological time. csic.es This stability allows steranes to be preserved in sediments and rocks for millions of years, where they serve as molecular fossils, or "biomarkers". numberanalytics.com

This compound, the sterane counterpart to campesterol, is an important biomarker used to trace the origins of organic matter in ancient sediments and petroleum. wikipedia.orgcsic.es Along with cholestane (B1235564) (C27) and stigmastane (B1239390) (C29), this compound (C28) is used to identify the contribution of early eukaryotes to the geological record. wikipedia.org The relative abundance of these different steranes can provide clues about the types of organisms present in a past depositional environment. csic.esresearchgate.net For example, a high relative abundance of C28 steranes can indicate significant input from certain types of algae and higher plants that are known to produce C28 sterols like campesterol. csic.es This information is critical for reconstructing paleoenvironments and is a widely applied tool in petroleum exploration to correlate oils with their source rocks. csic.esresearchgate.net

Detection in Marine and Freshwater Sediments

The detection of this compound and other steranes in recent marine and freshwater sediments is a fundamental application in organic geochemistry. These molecular fossils serve as biomarkers, providing insights into the sources of organic matter deposited in aquatic environments. researchgate.net The analysis of steranes in sediments helps differentiate between terrestrial and aquatic, as well as anthropogenic, inputs. nih.gov

In modern sediments, the distribution of C27, C28, and C29 steranes is widely used to characterize the depositional environment. While this compound's precursor, campesterol, is found in terrestrial plants, it is also produced by various aquatic organisms, including certain species of diatoms and other algae. Therefore, its presence in sediments is not exclusively a marker for terrestrial input. The relative abundance of different steranes is more informative than the presence of a single compound. For instance, high concentrations of C29 steranes are generally indicative of organic matter derived from land plants, whereas C27 steranes often point to a marine algal source. gsm.org.my C28 steranes, such as ergostane (the C-24 epimer of this compound) and this compound itself, are frequently associated with lacustrine algae, making them valuable markers in freshwater settings. gsm.org.my

Petroleum biomarkers, including steranes, are also assessed in estuarine and coastal sediments to trace and monitor chronic oil pollution. nih.gov The analysis of these compounds can help distinguish between natural (biogenic) hydrocarbon sources and contamination from petroleum products. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to identify and quantify specific steranes like this compound in sediment extracts.

Table 1: General Interpretation of Sterane Distribution in Recent Sediments This table provides a simplified overview of the common interpretations of sterane abundances. The actual source attribution can be more complex and requires analysis of the complete biomarker assemblage.

Sterane Type (by Carbon Number) Dominant Precursor Sterols Common Primary Sources Environmental Indication
C27 (e.g., Cholestane) Cholesterol Marine zooplankton, some phytoplankton Predominantly Marine Environment
C28 (e.g., this compound, Ergostane) Campesterol, Ergosterol Diatoms, coccolithophores, some terrestrial plants Mixed Marine, Lacustrine/Freshwater Algae
C29 (e.g., Stigmastane) Sitosterol (B1666911), Stigmasterol Higher terrestrial plants Significant Terrestrial Input

Identification in Sedimentary Rocks as Geochemical Signatures

This compound and its isomers are robust molecular fossils that persist over geological timescales, becoming incorporated into sedimentary rocks. As such, they are invaluable geochemical signatures, or biomarkers, used to reconstruct ancient ecosystems and depositional environments. researchgate.net Along with cholestane and stigmastane, this compound is utilized as a key biomarker to trace the emergence and proliferation of early eukaryotes.

The analysis of steranes preserved within the bitumen and kerogen of ancient rocks provides clues about the types of organisms that inhabited past environments. For example, studies of late Tonian (ca. 780-729 million years ago) sedimentary rocks from the Chuar Group (USA) and Visingsö Group (Sweden) revealed the presence of C27 and C28 steranes (cholestane and ergostane), indicating a significant contribution from eukaryotes in the marine biosphere of that era. nih.gov The ratio of steranes to hopanes (biomarkers for bacteria) is a critical tool; higher sterane/hopane (S/H) ratios in these rocks suggest an increase in eukaryotic abundance relative to bacteria. nih.gov

The relative distribution of C27, C28, and C29 steranes in sedimentary rocks is used to interpret the paleoenvironment.

C27 steranes are often linked to marine algae.

C29 steranes are typically derived from terrestrial vascular plants, so their appearance in the rock record is associated with the rise of land plants.

C28 steranes , like this compound and ergostane, are linked to various algal sources and are considered significant in both marine and lacustrine settings before the proliferation of land plants. gsm.org.my

The formation of steranes from precursor sterols involves diagenetic processes that alter the original molecule. These alterations, such as the isomerization at carbon-20, can also be used to assess the thermal maturity of the source rock. gsm.org.my Diasteranes, which are rearrangement products of sterols catalyzed by clay minerals, are also important geochemical markers found in sedimentary rocks. caltech.edu

Table 2: Research Findings on Steranes in Ancient Sedimentary Rocks This table summarizes key findings from a study on late Tonian rocks, illustrating the use of steranes as geochemical signatures.

Geochemical Parameter Finding in Chuar & Visingsö Groups (ca. 780-729 Ma) Interpretation Reference
Detected Steranes Cholestane (C27), Ergostane (C28), Cryostane (C28) Presence of robust eukaryotic life in Tonian oceans. nih.gov
Sterane/Hopane (S/H) Ratio Ranged from 0.03 to 1.26. Higher in organic-rich samples. Indicates a transition from a bacteria-dominated biosphere to one with progressively more eukaryotes. nih.gov
Relative Sterane Abundance C27 steranes were predominant over C28 steranes. Suggests a marine environment with significant algal populations. nih.gov
C30 Steranes No detectable 24-isopropylcholestanes or 24-n-propylcholestanes. Absence of biomarkers associated with demosponges in these specific pre-Sturtian rocks. nih.gov

This compound as a Central Precursor in Brassinosteroid (BR) Biosynthesis in Plants

This compound derivatives are key precursors in the biosynthesis of C28 brassinosteroids in plants. The pathway involves a series of enzymatic modifications of sterol precursors, leading to the production of active BRs that regulate various physiological processes researchgate.netfrontiersin.org.

Detailed Enzymatic Steps and Genetic Regulation of BR Pathways (e.g., DWF1, DHCR7, ERG5)

The biosynthesis of brassinosteroids from this compound derivatives involves several enzymatic steps, with key enzymes playing crucial roles in the conversion of intermediates. For instance, the reduction of 24-methylenecholesterol (B1664013) to campesterol, a step initiating the late C-22 oxidation pathway in C28-BR biosynthesis, is catalyzed by C-24(25)-sterol reductase, an enzyme encoded by the DWF1 gene. nih.gov. The DWF1 gene is also known as sterol side-chain reductase 1 nih.gov. Other enzymes involved in BR biosynthesis include those encoded by genes such as DWF7 (sterol C-5(6) desaturase) and DWF5 (7-dehydrocholesterol reductase), which act upstream of 24-methylenecholesterol formation researchgate.net. Cytochrome P450 enzymes, such as CYP90A1/CPD, CYP90C1/ROTUNDIFOLIA3, and CYP90D1, are also involved in hydroxylation steps within the BR biosynthetic pathways researchgate.netebi.ac.uk. Genetic regulation of these genes is critical for controlling the levels of BRs in plants, impacting growth and development researchgate.net. While ERG5 is mentioned in the context of fungal sterol biosynthesis (encoding sterol C22-desaturase), the primary focus in plant BR biosynthesis from this compound derivatives involves enzymes like DWF1 wikipedia.orgnih.gov.

Elucidation of Key Intermediates (e.g., 24-methyleneCR, 24-methyl-desmosterol, campest-4-en-3β-ol)

Several key intermediates are involved in the conversion of this compound derivatives to brassinosteroids. 24-methylenecholesterol (24-methyleneCR) is a significant intermediate in the C28-BR biosynthetic pathway researchgate.net. It can be converted to campesterol through a two-step reduction process catalyzed by C-24(25)-sterol reductase (DWF1), with 24-methyl-desmosterol identified as an intermediate in this reaction nih.gov. Campest-4-en-3β-ol is another related sterol structure that derives from a hydride of this compound nih.gov. Campest-4-en-3-one is also a 3-oxo steroid derived from a hydride of this compound nih.gov. These intermediates highlight the complex series of modifications to the this compound skeleton during BR synthesis.

Key Intermediates in C28-BR Biosynthesis

CompoundMolecular FormulaPubChem CID
24-MethylenecholesterolC28H46O92113 nih.govfigshare.com
24-MethyldesmosterolC28H46O193567 mdpi.comresearchgate.netnih.govuni.lu
Campest-4-en-3β-olC28H48O11988278 nih.govuni.lu
Campest-4-en-3-oneC28H46O11988279 nih.gov

Connections and Dependencies with Other Sterol Biosynthesis Pathways (C27, C29 BRs)

Brassinosteroid biosynthesis pathways are interconnected and share dependencies with the general sterol biosynthesis pathways, particularly concerning the alkylation state at the C24 position. While C28-BRs are derived from campesterol or 24-methylenecholesterol, C27-BRs are biosynthesized from cholesterol (which lacks an alkyl group at C24), and C29-BRs are produced from sitosterol (which has an ethyl group at C24) researchgate.netfrontiersin.orgrsc.orgresearchgate.net. These different sterol precursors are all products of the broader sterol biosynthesis pathway, with the key divergence point often being the action of sterol methyl transferases (SMTs) at C24 nih.govresearchgate.net. The availability and flux through the pathways leading to cholesterol, campesterol, and sitosterol directly influence the production of C27, C28, and C29 BRs, respectively researchgate.netfrontiersin.orgresearchgate.net.

General Sterol Biosynthesis Pathways Involving this compound Derivatives

The biosynthesis of this compound derivatives, as with other sterols, originates from fundamental isoprenoid precursor pathways.

Role of Mevalonate (B85504) and Mevalonate-Independent Pathways in Sterol Precursor Formation

Sterols, including those with the this compound skeleton, are triterpenoids synthesized via isoprenoid pathways. In plants, two main pathways contribute to the formation of the isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) precursors: the mevalonate (MVA) pathway and the methyl-D-erythritol 4-phosphate (MEP) pathway (also known as the mevalonate-independent pathway) nih.govacs.orgisopsoc.orgucg.ac.me. The MVA pathway, located in the cytosol, starts from acetyl-CoA and is the primary route for the biosynthesis of triterpenes and sterols nih.govrsc.orgacs.org. The MEP pathway, located in the plastids, utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as precursors and typically leads to the synthesis of other classes of isoprenoids like monoterpenes and carotenoids, although there can be crosstalk between the two pathways nih.govrsc.orgacs.org. The precursors generated by these pathways are condensed to form squalene, which is then cyclized to cycloartenol (B190886) in plants, a key intermediate in the phytosterol biosynthesis pathway that leads to this compound derivatives and other sterols nih.govrsc.orgresearchgate.net.

Sterol Methyl Transferases (SMTs) and Side Chain Alkylation Mechanisms at C24

A critical step in the biosynthesis of this compound derivatives and other C28 and C29 sterols in plants is the alkylation at the C24 position of the sterol side chain. This reaction is catalyzed by sterol methyl transferases (SMTs) wikipedia.orgnih.govnih.govresearchgate.netacs.org. Plants possess multiple SMT genes, such as SMT1, SMT2, and SMT3 in Arabidopsis thaliana, which are homologous to the yeast ERG6 gene encoding a C-24 SMT researchgate.net. These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (AdoMet) to the Δ24 double bond of a sterol precursor, typically cycloartenol or a downstream intermediate nih.govresearchgate.netacs.org. This initial methylation leads to the formation of a C28 intermediate, which can then undergo further modifications. A second methylation step, also catalyzed by SMTs, can occur to produce C29 sterols like sitosterol researchgate.net. The specific SMTs involved and their substrate preferences determine the type of alkylation at C24 and thus influence the downstream production of different classes of sterols and BRs researchgate.net. The absence of C24 alkylation, as seen in animals, highlights a key divergence in sterol biosynthesis pathways across different organisms nih.govacs.org.

Reduction of Side Chain Double Bonds

The reduction of double bonds in the side chain is a significant step in the metabolic interconversion of this compound derivatives. For instance, the conversion of campesterol, which possesses a double bond in its side chain, to dihydrocampesterol involves the reduction of this unsaturation. Enzymes such as sterol reductase and sterol Δ24-reductase play critical roles in these reduction processes. creative-proteomics.com Specifically, a sterol side-chain reductase (SSR) can catalyze the reduction of Δ²⁴,²⁸ double bonds found in phytosterol biosynthesis intermediates. nih.gov This reduction is essential for the formation of saturated side chains in some sterol derivatives. Studies have shown that multifunctional SSR enzymes can reduce both Δ²⁴,²⁸ and Δ²⁴,²⁵ double bonds, influencing the metabolic flux between different sterol pathways. nih.gov

Microbial Biotransformation and Metabolism of this compound and Related Sterols

Microorganisms play diverse roles in the biotransformation and metabolism of this compound and related sterols. This includes both the microbial synthesis of these compounds and their degradation.

Engineered Microbial Systems for Campesterol Production (e.g., Yarrowia lipolytica)

Engineered microbial systems, particularly using the oleaginous yeast Yarrowia lipolytica, have been developed for the production of campesterol. researchgate.netplos.orgnih.gov Y. lipolytica is a promising host due to its capacity for accumulating large lipid droplets, which can serve as storage for hydrophobic compounds like sterols. nih.gov The strategy for engineering Y. lipolytica for campesterol production typically involves modifying its endogenous ergosterol synthesis pathway. researchgate.netplos.org By disrupting the gene encoding C-22 desaturase (ERG5) and introducing a heterologous gene for 7-dehydrocholesterol (B119134) reductase (DHCR7), researchers have successfully redirected the metabolic flux towards campesterol synthesis. researchgate.netplos.org Different sources of DHCR7 have been explored, with the gene from Xenopus laevis showing high efficiency in promoting campesterol production in Y. lipolytica. plos.org Optimization strategies, such as enhancing lipid content and using suitable carbon sources like sunflower seed oil, have further increased campesterol titers in engineered Y. lipolytica strains. plos.orgnih.gov

Here is a table summarizing some findings on engineered Yarrowia lipolytica strains for campesterol production:

Engineered StrainGenetic ModificationCarbon SourceCampesterol Titer (mg/L)Reference
SyBE_Yl1070028Δerg5, Expressing X. laevis DHCR7YPD medium106 ± 8.5 plos.org
SyBE_Yl1070028Δerg5, Expressing X. laevis DHCR7Sunflower seed oil453 ± 24.7 plos.org
YL-D⁺D⁺M⁻E⁻Δerg5, Overexpressing 2x dhcr7Not specified (5L bioreactor)837 nih.govresearchgate.net

Metabolic Fates in Diverse Microbial Communities

In diverse microbial communities, such as those found in the gut or soil, this compound and related sterols can undergo various metabolic transformations, including degradation. oup.comresearchgate.net While cholesterol metabolism by gut microbiota has been more extensively studied, plant sterols like campesterol can also be transformed. researchgate.netbiocodexmicrobiotainstitute.com Some bacteria, particularly Actinobacteria such as Rhodococcus and Mycobacterium species, are known for their ability to degrade sterols. oup.comresearchgate.net Sterol degradation pathways in bacteria often involve the oxidation of the 3β-hydroxy group and isomerization of the Δ⁵ double bond to yield 3-keto-4-ene structures, followed by side chain cleavage and degradation of the steroid nucleus. oup.comnih.gov The degradation of the sterol side chain can occur through a β-oxidation-like process. nih.govoup.com While the degradation of cholesterol's side chain is relatively well-characterized, the processes for branched side chains found in campesterol and β-sitosterol are less understood but are known to require initial modifications to allow for β-oxidation. nih.gov In the human gut, unabsorbed plant sterols can be metabolized by intestinal bacteria. researchgate.net Although specific pathways for campesterol transformation in the gut are not as fully clarified as those for cholesterol (which can be converted to coprostanol), it is known that gut microbiota can influence sterol levels through metabolism. researchgate.netbiocodexmicrobiotainstitute.commdpi.comharvard.edunih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6857532
Campesterol173183
Cycloartenol92110
Lanosterol (B1674476)246983
Dihydrocampesterol-

Biosynthetic Pathways and Metabolic Interconversions of Campestane Derivatives

Microbial Biotransformation and Metabolism of this compound and Related Sterols

Microorganisms play diverse roles in the biotransformation and metabolism of this compound and related sterols. This includes both the microbial synthesis of these compounds and their degradation.

Engineered Microbial Systems for Campesterol Production (e.g., Yarrowia lipolytica)

Engineered microbial systems, particularly using the oleaginous yeast Yarrowia lipolytica, have been developed for the production of campesterol. researchgate.netplos.orgnih.gov Y. lipolytica is a promising host due to its capacity for accumulating large lipid droplets, which can serve as storage for hydrophobic compounds like sterols. nih.gov The strategy for engineering Y. lipolytica for campesterol production typically involves modifying its endogenous ergosterol (B1671047) synthesis pathway. researchgate.netplos.org By disrupting the gene encoding C-22 desaturase (ERG5) and introducing a heterologous gene for 7-dehydrocholesterol (B119134) reductase (DHCR7), researchers have successfully redirected the metabolic flux towards campesterol synthesis. researchgate.netplos.org Different sources of DHCR7 have been explored, with the gene from Xenopus laevis showing high efficiency in promoting campesterol production in Y. lipolytica. plos.org Optimization strategies, such as enhancing lipid content and using suitable carbon sources like sunflower seed oil, have further increased campesterol titers in engineered Y. lipolytica strains. plos.orgnih.gov

Here is a table summarizing some findings on engineered Yarrowia lipolytica strains for campesterol production:

Engineered StrainGenetic ModificationCarbon SourceCampesterol Titer (mg/L)Reference
SyBE_Yl1070028Δerg5, Expressing X. laevis DHCR7YPD medium106 ± 8.5 plos.org
SyBE_Yl1070028Δerg5, Expressing X. laevis DHCR7Sunflower seed oil453 ± 24.7 plos.org
YL-D⁺D⁺M⁻E⁻Δerg5, Overexpressing 2x dhcr7Not specified (5L bioreactor)837 nih.govresearchgate.net

Metabolic Fates in Diverse Microbial Communities

In diverse microbial communities, such as those found in the gut or soil, this compound and related sterols can undergo various metabolic transformations, including degradation. oup.comresearchgate.net While cholesterol metabolism by gut microbiota has been more extensively studied, plant sterols like campesterol can also be transformed. researchgate.netbiocodexmicrobiotainstitute.com Some bacteria, particularly Actinobacteria such as Rhodococcus and Mycobacterium species, are known for their ability to degrade sterols. oup.comresearchgate.net Sterol degradation pathways in bacteria often involve the oxidation of the 3β-hydroxy group and isomerization of the Δ⁵ double bond to yield 3-keto-4-ene structures, followed by side chain cleavage and degradation of the steroid nucleus. oup.comnih.gov The degradation of the sterol side chain can occur through a β-oxidation-like process. nih.govoup.com While the degradation of cholesterol's side chain is relatively well-characterized, the processes for branched side chains found in campesterol and β-sitosterol are less understood but are known to require initial modifications to allow for β-oxidation. nih.gov In the human gut, unabsorbed plant sterols can be metabolized by intestinal bacteria. researchgate.net Although specific pathways for campesterol transformation in the gut are not as fully clarified as those for cholesterol (which can be converted to coprostanol), it is known that gut microbiota can influence sterol levels through metabolism. researchgate.netbiocodexmicrobiotainstitute.commdpi.comharvard.edunih.gov

Advanced Synthetic Methodologies and Chemical Transformations

De Novo Total Synthesis of the Campestane Skeletal Framework

De novo total synthesis of complex steroids like this compound involves constructing the entire molecular framework from simpler precursors. This approach often requires multi-step procedures to establish the correct tetracyclic ring system and the specific stereochemistry at multiple chiral centers. wikipedia.orgorganic-chemistry.org While a specific total synthesis route for the entire this compound skeleton was not detailed in the provided sources, research has focused on the stereoselective construction of key subunits, such as the C17 side chain, which is a critical component of the this compound structure. Total synthesis serves as a vital tool for developing new synthetic methodologies and confirming the structures of complex natural products. organic-chemistry.orgscripps.edu

Strategies for Stereoselective Construction of the C17 Side Chain

The stereoselective construction of the C17 side chain is a significant challenge in the synthesis of this compound and related 24-alkyl steroids. Enantioselective catalytic approaches have been developed for the synthesis of the C23-C28 subunit, which is part of the this compound side chain. researchgate.netnih.gov One strategy involves starting from a readily accessible chiral precursor, such as (S)-2-isopropyl-4-nitrobutan-1-ol, and utilizing catalytic reactions like Ni-catalyzed hydrodecarboxylation. researchgate.netnih.gov The synthesized C23-C28 fragment can then be attached to a steroidal core using reactions like the Julia-Kocienski olefination. researchgate.netnih.gov The Johnson-Claisen rearrangement has also been employed in the stereoselective construction of branched sterol side chains. mdpi.com

Application of Catalytic and Rearrangement Methods in Steroid Synthesis

Catalytic methods play a crucial role in achieving stereoselectivity and efficiency in steroid synthesis. Enantioselective catalytic approaches have been specifically applied to the synthesis of the C23-C28 subunit of 24α-methyl steroids. researchgate.netnih.gov Rearrangement reactions are also valuable tools for constructing the complex ring systems and introducing chiral centers in steroid synthesis. The Wagner-Meerwein rearrangement, for instance, has seen increased application in the synthesis of terpenoids and steroids, demonstrating advantages in constructing ring systems with quaternary carbon centers. sioc-journal.cn Skeletal isomerization, sometimes initiated by metal-catalyzed processes, has also been observed in the context of semi-synthesis of steroids. researchgate.net The Claisen rearrangement is another powerful tool in organic synthesis known for its high regio- and stereoselectivity, which can be applied to the synthesis of complex molecules, including those with steroid frameworks. numberanalytics.com

Semi-Synthetic Approaches from Naturally Occurring Sterols (e.g., Stigmasterol (B192456), Campesterol)

Semi-synthetic approaches offer an alternative to total synthesis by utilizing abundant naturally occurring sterols as starting materials. Stigmasterol is a common precursor that can be converted to other phytosterols (B1254722) like β-sitosterol and campesterol (B1663852) acetate. researchgate.netnih.gov One method involves temporarily masking the Δ5-6 alkene in stigmasterol as an epoxide, performing modifications on the side chain, and then regenerating the alkene through deoxygenation. researchgate.netnih.gov Selective hydrogenation of the Δ22-23 alkene in stigmasterol is a route to β-sitosterol. researchgate.netnih.gov Campesterol itself can serve as a starting material for the preparation of various derivatives through reactions such as esterification at the C-3 hydroxyl group and catalytic hydrogenation of the C-5(6) double bond. nih.gov

Preparation of Isotopically Labeled this compound Derivatives for Biosynthetic and Mechanistic Research

Isotopically labeled this compound derivatives are invaluable tools for studying biosynthetic pathways, reaction mechanisms, and for quantitative analysis in biological systems. symeres.comcpcscientific.commedchemexpress.com Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly incorporated. symeres.comcpcscientific.commedchemexpress.com Synthesis of these labeled compounds can involve using commercially available isotope-containing precursors or employing hydrogen/deuterium exchange reactions. symeres.commicrotracesolutions.com These labeled derivatives are chemically and physically similar to their unlabeled counterparts, making them ideal internal standards in analytical techniques like mass spectrometry. cpcscientific.commedchemexpress.com

Targeted Chemical Derivatization for Investigating Structure-Activity Relationships

Targeted chemical derivatization of this compound and related sterols is performed to synthesize analogs with modified structures, allowing for the investigation of structure-activity relationships (SAR). nih.govmdpi.comnih.govmdpi.comnih.gov By systematically altering functional groups and structural features, researchers can gain insights into how these changes affect biological activities. mdpi.comnih.govcolab.ws This process is crucial in the development of new bioactive compounds. mdpi.commdpi.com

Functionalization of the Steroid Nucleus (e.g., this compound-3,6-dione)

Functionalization of the this compound steroid nucleus involves introducing or modifying functional groups on the four-ring system. An example is the preparation of this compound-3,6-dione. This can be synthesized from campesterol through a sequence involving oxidation and reduction steps. One reported method involves the oxidation of campesterol to campest-5-en-3-one, followed by hydroperoxidation and further oxidation to yield campest-4-ene-3,6-dione, which can then be converted to this compound-3,6-dione with a specific A/B ring junction stereochemistry through reduction. colab.wsnih.gov The synthesis of other steroidal diones, such as (25R)-spirost-4-en-3,6-dione, has also been achieved through oxidation reactions. mdpi.com

Side Chain Modifications and Analog Synthesis

The this compound side chain, a defining feature of this class of steroids, is frequently a target for chemical modifications to synthesize analogs with altered biological activities or for use as synthetic intermediates. The de novo construction of the this compound side chain remains a non-trivial task in chemical synthesis rsc.org.

One common strategy for introducing the saturated this compound side chain involves an oxidative cleavage, olefination, and hydrogenation sequence, often starting from readily available steroids like ergosterol (B1671047) core.ac.uknih.gov. For instance, a synthetic approach towards swinhoeisterol A utilized an oxidative cleavage/olefination/hydrogenation sequence of the Δ²² double bond in ergosterol to install the desired saturated this compound side chain core.ac.uknih.gov. Hydrogenation of the Δ²² double bond can sometimes be challenging, requiring elevated hydrogen pressure in some cases to achieve complete conversion core.ac.uk.

Another approach to constructing this compound-type steroid side chains involves the coupling of a steroidal C-22 aldehyde with an anion derived from a specially synthesized thioacetal-containing chiral synthon researchgate.net. This method has been applied in the synthesis of side chains characteristic of brassinosteroids like brassinolide (B613842), cathasterone (B1253943), and cryptolide, which contain 22α-hydroxy-, 22α,23α-dihydroxy-, and 22α-hydroxy-23-ketone moieties researchgate.net. Reductive or hydrolytic thioketal removal can then yield the cathasterone and cryptolide side chains, respectively researchgate.net. The brassinolide side chain can be obtained by DIBAL-H reduction of a protected 22α-hydroxy-23-ketone researchgate.net.

Studies on brassinosteroid biosynthesis have also driven the synthesis of this compound derivatives with specific side chain functionalities. For example, a new synthetic route to 22S-hydroxy-24R-methyl steroids, including cathasterone and (22S)-hydroxycampesterol (biosynthetic precursors of brassinolide), has been developed. This route utilizes a Claisen rearrangement for constructing the side chain with the correct stereochemistry at C-24 and involves epoxidation of the Δ²² double bond, nucleophilic opening of the resulting epoxide, and desulfurization to introduce the 22-hydroxyl group nih.gov.

Side chain modifications can also be explored to alter the metabolic fate of this compound-like steroids. For instance, modifying the side chain of synthetic 15-ketosterol analogues with an additional alkyl substitution at C-24, similar to phytosterols like campesterol, can reduce the rate of metabolic transformation by enzymes such as CYP27A1 nih.gov. A novel side-chain modified 3β-hydroxy-24S-methyl-5α-cholesta-8(14),22-dien-15-one was synthesized, and while still metabolized by CYP27A1, the product formation was lower compared to an analog without the C-24 methyl group. Interestingly, this modified sterol was primarily metabolized at the C-28 position nih.gov.

The introduction of specific functional groups onto the this compound side chain is crucial for synthesizing various analogs. For example, the introduction of a glycol function at the C22-C23 position often requires the presence of a terminal double bond, which can be achieved through methods like oxidative decarboxylation mdpi.com. Subsequent dihydroxylation of the olefin can then yield the desired diol functionality mdpi.com.

The stereochemistry at C-24 is a key feature distinguishing various this compound-related steroids. This compound itself has a 24α-methyl group acs.org. The stereochemical control during the introduction of alkyl groups at C-24 is therefore critical in the synthesis of specific this compound analogs nih.gov.

Research findings highlight various synthetic strategies and the yields obtained for specific side chain modifications and analog syntheses.

Starting MaterialTransformation/ModificationProduct(s)Key Reagents/ConditionsYield (%)Reference
ErgosterolΔ²² oxidative cleavage/olefination/hydrogenationSaturated this compound side chainOxidative cleavage, olefination, hydrogenation (elevated pressure may be needed)Not specified (part of multi-step) core.ac.uknih.gov
Steroidal C-22 aldehydeCoupling with lithiated dithianeHydroxy thioketal (precursor to brassinosteroid side chains)Lithiated 1,3-dithiane77 (main product) rsc.org
Hydroxy thioketalReductive desulfurizationAlcohol (e.g., precursor to cathasterone)Raney nickelNot specified (part of multi-step) rsc.org
23-keto steroidReductionsyn-diol (precursor to brassinolide side chain)DIBAL-H (stereoselective reduction)85 (over three steps) rsc.org
Hyodeoxycholic acid derivativeOxidative decarboxylationTerminal olefin at C22-C23Pb(OAc)₄/Cu(OAc)₂ systemNot specified (part of multi-step) mdpi.com
C22-C23 olefinDihydroxylationEpimeric mixture of 22,23-diolsOsO₄Not specified (part of multi-step) mdpi.com
Campest-5-en-3-oneHydroperoxidation at C-66α-hydroperoxycampest-4-en-3-one and 6β-hydroperoxycampest-4-en-3-oneMolecular oxygen, silica (B1680970) gel34 (α-isomer), 49 (β-isomer) nih.gov

The synthesis of this compound analogs with modifications at positions other than the side chain, such as the A-ring, is also explored in conjunction with side chain construction to create compounds with desired biological profiles mdpi.comnih.gov. The development of efficient methodologies for the de novo construction and modification of the this compound side chain remains an active area of research, driven by the importance of this compound-type steroids as natural products and intermediates for synthesizing bioactive molecules rsc.org.

Advanced Analytical Techniques for Campestane Characterization and Profiling

Hyphenated Spectroscopic Methods for Comprehensive Structural Elucidation

Hyphenated techniques, which combine separation methods with spectroscopic detection, are powerful tools for the analysis of complex mixtures containing campestane.

NMR spectroscopy is a definitive method for analyzing the atomic structure and composition of organic molecules, providing detailed information about the type, quantity, and arrangement of atoms. measurlabs.comwikipedia.org Both ¹H and ¹³C NMR are commonly used, with advanced 2D techniques available for more complex analyses. measurlabs.com ¹³C NMR specifically provides insights into the carbon skeleton of a molecule. libretexts.org While the provided search results discuss the application of NMR for sterols like campesterol (B1663852) ung.ac.id and other steroid derivatives mdpi.com, and general principles of ¹³C NMR libretexts.orgmdpi.com, specific detailed ¹³C NMR data for this compound itself were not found within the provided snippets. However, NMR is essential for confirming the structure of isolated compounds and assigning signals to specific carbons and protons within the this compound skeleton and its substituents. ung.ac.idmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for identifying and quantifying organic substances, particularly volatile and semi-volatile compounds like sterols. measurlabs.com In GC-MS, components of a sample are separated based on their boiling points and interactions with a stationary phase in a GC column, and then detected by a mass spectrometer. measurlabs.com GC-Time-of-Flight Mass Spectrometry (GC-TOF/MS) offers high sensitivity and can be used for comprehensive profiling of complex mixtures. researchgate.netmdpi.comchromatographyonline.com

GC-MS has been applied to the analysis of phytosterols (B1254722), including campesterol (a derivative of this compound), in various matrices such as food and plant extracts. researchgate.netresearchgate.netnih.gov The technique allows for the identification of different sterols based on their retention times and characteristic mass fragmentation patterns. researchgate.netnih.gov For quantitative analysis, internal standards are often used. nih.govujms.net

Research findings using GC-MS illustrate its utility in sterol analysis:

A GC/MS-SIM method was developed for the comprehensive analysis of sterols in vegetable oils, enabling the detection and identification of numerous C₂₇- to C₃₁-sterols, including those with the this compound skeleton. nih.gov This method utilized specific fragment ions for detection and a new referencing system with fatty acid pyrrolidides as internal standards. nih.gov

GC-MS analysis has been used to identify compounds, such as campesterol, in plant seed oil extracts. researchgate.net

A GC method was developed and validated for the determination of phytosterols, including campesterol, in a meat matrix, demonstrating the technique's applicability to complex food samples. researchgate.net The method showed linearity and accuracy within acceptable criteria for quantification. researchgate.net

High-Resolution Mass Spectrometry (HRMS), such as those coupled with liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS), provides accurate mass measurements that allow for the determination of elemental compositions of analytes. researchgate.net This is particularly useful for untargeted chemical profiling, where the goal is to identify as many compounds as possible in a sample without prior knowledge. HRMS also facilitates detailed fragmentation pathway analysis, which helps in elucidating the structure of unknown compounds by studying how they break apart in the mass spectrometer. researchgate.netmiamioh.edu

While specific examples of HRMS applied directly to this compound fragmentation were not extensively detailed in the provided snippets, the technique is generally applied to the structural confirmation of steroid derivatives. mdpi.com HRMS data, alongside 2D NMR, has been used to confirm the structure of synthesized steroidal oximes with this compound skeletons. mdpi.com The analysis of fragmentation patterns in mass spectrometry is a standard approach for structural characterization of organic molecules. miamioh.edu

Gas Chromatography-Mass Spectrometry (GC-MS, GC-TOF/MS) for Profiling and Quantification

Advanced Chromatographic Separations for Complex Biological and Environmental Matrices

Effective separation is a critical first step in analyzing this compound in complex biological and environmental samples, which contain numerous other compounds that can interfere with detection. Advanced chromatographic techniques are employed to achieve the necessary resolution.

Chromatography separates components of a mixture based on their differential interactions with a stationary and a mobile phase. creative-proteomics.comnumberanalytics.com Various types of chromatography exist, including adsorption, partition, ion exchange, exclusion, and affinity chromatography. creative-proteomics.com

For sterol analysis in complex matrices, gas chromatography (GC) is commonly used, often after derivatization (e.g., silylation) to increase the volatility of the sterols. nih.govaocs.org Capillary columns in GC offer high separation efficiency, allowing for the resolution of various sterols, including isomers. ujms.net

The analysis of environmental samples, such as water, soil, and sediments, often involves extracting analytes from the matrix before chromatographic analysis. hhearprogram.orgresearchgate.net Biological matrices, including plasma, serum, and tissues, also require specific sample preparation procedures to isolate sterols from other biological components. researchgate.nethhearprogram.org Advanced separation techniques, including those utilizing monolithic supports, have been explored to improve the separation of biomolecules from complex biological matrices. tec.mx

Research highlights on chromatographic separations:

A simplified rapid quantitative method for sterol determination in food involved extraction, saponification, and gas-liquid chromatography (GLC). ujms.net While this study noted limitations with packed columns for separating all sterols, it highlighted the potential of capillary columns for better resolution. ujms.net

GC-MS methods for sterols in vegetable oils and meat matrices demonstrate the application of GC for separating this compound-like compounds in complex samples. researchgate.netnih.gov

Chromatography is an indispensable tool in biological research for analyzing complex biological samples. numberanalytics.com

Chemometric Approaches in the Analysis of Sterol Mixtures and Profiles

Chemometrics involves the application of mathematical and statistical methods to chemical data. In the context of sterol analysis, chemometrics can be used to analyze complex chromatographic and spectroscopic datasets to identify patterns, classify samples, and build predictive models. mdpi.com This is particularly useful when dealing with mixtures of sterols and their derivatives, where the relative proportions of different compounds can be indicative of origin, processing, or environmental exposure.

Chemometric analysis of sterol profiles can help in:

Discriminating between samples based on their sterol composition. mdpi.com

Identifying potential markers within complex sterol mixtures. mdpi.com

Analyzing the influence of factors like variety, geographical origin, and ripening degree on sterol composition. mdpi.com

Studies on olive oil sterols have shown that chemometric analysis can effectively differentiate between varieties based on their sterol profiles, with some minor sterols showing significant discriminatory potential. mdpi.com This indicates that chemometrics, when applied to detailed sterol profiling data obtained from techniques like GC-MS or LC-MS, can provide valuable insights into the characteristics of samples containing this compound and related compounds.

Application of Biomarker Analysis Techniques for Environmental Fingerprinting

Biomarkers are organic compounds in geological or environmental samples that can be linked to specific precursor molecules in living organisms. unam.mx They provide information about the source of organic matter, depositional environment, and thermal maturity. unam.mxresearchgate.net Sterols and their saturated derivatives, such as this compound, are important biomarkers.

This compound and other steranes (saturated sterols) are often used as biomarkers in environmental studies, particularly in the analysis of sediments and petroleum. unam.mx Their presence and distribution patterns can help to:

Distinguish between natural and anthropogenic sources of hydrocarbons. unam.mx

Identify contamination from petroleum and its products. unam.mx

Provide information about the origin of organic matter (e.g., from terrestrial plants, algae, or bacteria). researchgate.net

Assess the level of thermal maturity of organic matter in geological samples. unam.mxresearchgate.net

GC-MS is a common technique for the analysis of biomarkers in environmental samples. unam.mx The analysis of biomarker patterns, including steranes, in sediment extracts has been used to identify sources of hydrocarbon contamination in marine environments. unam.mx The presence and relative abundance of specific biomarkers, such as oleanane (B1240867) (a triterpenoid (B12794562) biomarker for angiosperms), alongside steranes, can provide a more detailed fingerprint of the organic matter input and environmental conditions. unam.mxresearchgate.net

The use of biomarker analysis, including the study of this compound and related compounds, is a valuable tool for environmental fingerprinting and assessing the impact of pollution. nih.govespol.edu.ecnumberanalytics.comnaturalengland.org.uk

Ecological and Environmental Significance of Campestane and Its Derivatives

Campestane as a Geochemical Biomarker in Source Rock Characterization

Steranes, including those with 27, 28, and 29 carbon atoms (C₂₇, C₂₈, and C₂₉), are valuable geochemical biomarkers commonly used in the characterization of source rocks. These compounds are derived from sterols produced by various organisms and are preserved in sediments over geological timescales. The distribution and relative abundance of C₂₇, C₂₈, and C₂₉ steranes can indicate the primary source of organic matter input to a sedimentary environment. scielo.brgeoscienceworld.orggeoscienceworld.org

While C₂₇ steranes are often associated with algal and planktonic organic matter, and C₂₉ steranes are typically linked to terrestrial plant input, C₂₈ steranes, such as this compound, can be associated with freshwater or specific marine settings, and have also been shown to have both algal and terrestrial sources. scielo.brgeoscienceworld.orggeoscienceworld.org

The relative proportions of C₂₇, C₂₈, and C₂₉ steranes are frequently represented in ternary diagrams to visualize the composition and source of organic matter in samples. scielo.brresearchgate.net For instance, a predominance of C₂₇ and C₂₉ steranes over C₂₈ steranes in analyzed samples can reflect a mixed contribution of marine and terrestrial organic matter. scielo.br

Beyond identifying the source of organic matter, sterane biomarkers also provide information about the thermal maturity of source rocks. Isomerization ratios of steranes, such as the 20S/(20S+20R) and ββ/(ββ+αα) ratios for C₂₇ and C₂₉ steranes, are widely used maturity parameters. scielo.brtandfonline.commdpi.com Low values of these ratios generally indicate immature source rocks, while higher values suggest increasing thermal maturity. scielo.brtandfonline.commdpi.com The distribution of rearranged steranes (diasteranes) relative to regular steranes can also indicate maturity and the influence of clay minerals during diagenesis. scielo.brgeoscienceworld.org

Studies using biomarkers in source rocks from various basins have demonstrated the utility of sterane distributions in evaluating the depositional environment, quality, and content of organic matter, and hydrocarbon generation potential. scielo.brgeoscienceworld.orgresearchgate.netmdpi.comgsm.org.myekb.eg For example, the dominance of C₂₉ regular steranes over C₂₇ and C₂₈ components, along with the presence of other land-derived biomarkers, indicates a predominantly terrigenous source of organic matter. tandfonline.comgsm.org.my Conversely, a strong marine influence can be evidenced by the dominance of certain hopanes and the presence of C₂₇ steranes with minimal terrigenous input. researchgate.netekb.eg

The analysis of sterane biomarkers, including the relative abundance of C₂₈ steranes like this compound, provides crucial data for understanding the geological history and hydrocarbon potential of sedimentary basins.

Role in Global Carbon Cycling and Biogeochemical Processes

Organic compounds like this compound, as components of sedimentary organic matter, are intrinsically linked to the global carbon cycle. The carbon cycle involves the exchange of carbon among the Earth's biosphere, pedosphere, geosphere, hydrosphere, and atmosphere. wikipedia.org This cycle is fundamental for the production of renewable resources and the mineralization of organic waste. researchgate.net

Biomarkers preserved in sediments represent a fraction of the organic carbon that has been sequestered over geological timescales, participating in the slow or geological carbon cycle. wikipedia.orglibretexts.org This long-term cycling of carbon through rocks, soil, ocean, and atmosphere occurs over millions of years and is a crucial determinant of atmospheric carbon levels and global temperatures. wikipedia.orglibretexts.org

While this compound itself is a stable end-product of the diagenesis of sterols, its presence in sedimentary rocks is a direct result of the burial and preservation of organic matter derived from primary producers (like algae and plants) that initially fixed atmospheric carbon dioxide through photosynthesis. libretexts.org The processes of photosynthesis and respiration are key components of the rapid carbon cycle, which operates over shorter timescales. libretexts.org

The preservation of biomarkers like this compound in the geosphere reflects the efficiency of carbon burial and sequestration, processes that remove carbon from the active environmental cycles. wikipedia.orglibretexts.org Changes in the production, transport, and preservation of the precursor sterols, influenced by biological activity and environmental conditions, can therefore indirectly impact the long-term carbon cycle by affecting the amount and type of organic carbon that is ultimately stored in sediments.

Understanding the distribution and fate of biomarkers in the geological record contributes to our knowledge of how organic carbon is cycled and stored within the Earth system. Although this compound's direct role in active biogeochemical transformations is limited due to its saturated nature, its existence as a preserved molecule provides evidence of past biological productivity and carbon sequestration events. Biogeochemical cycles, including the carbon cycle, are complex and influenced by various factors, and the study of preserved organic molecules helps to unravel these intricate processes over geological time. researchgate.netwcrp-climate.orgmdpi.com

Applications in Paleoclimatological and Paleoenvironmental Reconstructions

Biomarkers, including steranes like this compound and its related compounds, are powerful tools for reconstructing past climates and environmental conditions (paleoenvironments). itn.ptresearchgate.netfrontiersin.org The composition and distribution of organic matter in sedimentary records, such as lake and marine sediments, contain valuable information about the biota, environmental conditions, and processes that were prevalent at the time of deposition. itn.ptresearchgate.net

The relative abundance of C₂₇, C₂₈, and C₂₉ steranes can indicate shifts in the balance between marine (algal/planktonic) and terrestrial plant input over time, providing insights into changes in sea level, proximity to land, or productivity in different ecosystems. scielo.brgeoscienceworld.orgtandfonline.comgsm.org.my For instance, variations in the C₂₉/C₂₇ sterane ratio in sediment cores can reflect changes in the relative contribution of organic matter from higher land plants versus marine algae, which can be linked to paleoclimatic or paleogeographic changes. tandfonline.com

For example, studies utilizing organic geochemical proxies in lake sediments have reconstructed histories of past climate changes and human impacts by examining the elemental, isotopic, and molecular compositions of buried organic matter. itn.ptresearchgate.net The distribution of different classes of biomarkers, each originating from specific types of organisms or processes, allows for a multi-proxy approach to paleoenvironmental reconstruction. itn.ptfrontiersin.org

The application of biomarkers in paleoclimate and paleoenvironmental studies involves analyzing their abundance, distribution, and sometimes isotopic composition in sedimentary archives. itn.ptfrontiersin.org These molecular fossils provide a unique perspective on past ecosystems and the environmental conditions under which they existed, complementing other geological and paleontological proxies. itn.ptresearchgate.netfrontiersin.orgfrontiersin.orgmdpi.com

Data Table Example (Illustrative - data would vary based on specific study):

Sample IDC₂₇ Steranes (%)C₂₈ Steranes (%)C₂₉ Steranes (%)C₂₉ ααα 20S/(20S+20R)Interpretation (Source/Maturity)
Sediment A4020400.30Mixed Marine/Terrestrial, Immature
Sediment B2515600.45Dominantly Terrestrial, Early Mature
Sediment C5525200.50Dominantly Marine, Mature

Note: This table is illustrative and based on general principles of sterane interpretation. Actual values and interpretations depend on the specific geological setting and analytical methods.

The study of this compound and other steranes within the broader field of organic geochemistry provides essential molecular evidence for reconstructing the Earth's history, from the nature of ancient life to the conditions of past environments and the processes of carbon cycling over geological timescales.

Theoretical and Computational Chemistry Studies on Campestane

Molecular Modeling and Dynamics Simulations of Campestane and its Interacting Systems

Molecular modeling and dynamics (MD) simulations are computational techniques used to study the behavior of atoms and molecules over time by simulating the forces and motions governing their interactions. ebsco.commdpi.com These simulations provide a detailed view of molecular motion and can be used to predict the outcomes of chemical reactions and understand the dynamics of molecular systems. ebsco.com MD simulations are based on classical mechanics, but they can highlight complexities related to quantum mechanics. ebsco.com Software packages like LAMMPS are used for classical molecular dynamics simulations, applicable to various materials, including biomolecules. lammps.org

While specific detailed studies on molecular dynamics simulations of this compound itself or its direct interacting systems were not extensively found in the search results, MD simulations are widely applied to biomolecular systems, including other sterols and their interactions with membranes, proteins, and drugs. mdpi.comnih.gov These simulations can characterize membrane structure, lipid-protein interactions, and protein structure and dynamics. mdpi.com The forces in MD simulations are calculated using molecular mechanics force fields, which are often parameterized based on quantum mechanical calculations and experimental data. nih.gov

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, also known as molecular quantum mechanics, apply quantum mechanics to chemical systems to calculate electronic contributions to physical and chemical properties. wikipedia.org These calculations are fundamental for determining the electronic structure of molecules by solving the Schrödinger equation. wikipedia.org Various methods are employed, including density functional theory (DFT), Hartree-Fock calculations, and Quantum Monte Carlo methods. wikipedia.orgornl.gov Approximations are often introduced to make these calculations computationally feasible for larger systems, though this can impact accuracy. wikipedia.orgornl.gov

Quantum chemical calculations are used to study the electronic ground state and excited states of molecules, as well as reaction pathways and transition states. wikipedia.org They can predict spectroscopic properties and provide insights into the stability and reactivity of compounds. wikipedia.orgnih.gov For instance, DFT calculations have been used to study the electronic structure and stability of various chemical compounds. nih.gov The accuracy of these calculations depends on the chosen methods and basis sets. nih.gov

While direct quantum chemical studies specifically focused on the electronic structure, stability, and reactivity of this compound were not prominently featured in the search results, these methods are routinely applied to steroids and related organic molecules to understand their fundamental chemical properties. nih.gov

Computational Investigations of Reaction Mechanisms and Transition States in Biosynthesis and Derivatization

Computational methods are valuable for investigating the mechanisms of chemical reactions, including those involved in biosynthesis and derivatization. frontiersin.orgnih.govmdpi.com Techniques such as DFT calculations are used to model reaction pathways, identify key intermediates, and determine the energy barriers and transition states. frontiersin.orgnih.govmdpi.comnih.gov This allows researchers to understand how reactions proceed at a molecular level. ebsco.com

Studies on the biosynthesis of sterols indicate that this compound is related to structures based on ergostane (B1235598) and stigmastane (B1239390), formed through alkylation and reduction steps in the side chain. nih.govacs.org While detailed computational studies specifically on the reaction mechanisms and transition states involved in the biosynthesis or derivatization of this compound were not explicitly found, computational chemistry, particularly QM/MM methods, is extensively used to study enzymatic reaction mechanisms in biosynthetic pathways. frontiersin.orgnih.gov This includes investigating the role of enzymes like cytochrome P450s, which are involved in various oxidation reactions of steroids and other molecules. frontiersin.org Computational studies can elucidate the intrinsic mechanisms and the influence of the enzyme environment on transition states. frontiersin.orgnih.gov

Development of Structure-Reactivity Descriptors for this compound Analogs

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational approaches that develop mathematical models correlating the structural properties (descriptors) of molecules with their biological activities or physicochemical properties. dergipark.org.trblogspot.comeuropa.eu The goal is to predict the properties of new molecules based on their structure. dergipark.org.tr Molecular descriptors can be constitutional, topological, geometrical, electrostatic, or quantum chemical in nature. dergipark.org.trresearchgate.net

Developing structure-reactivity descriptors for this compound analogs would involve identifying and calculating various molecular descriptors for a series of this compound derivatives and correlating these descriptors with their observed reactivity in specific chemical transformations. This process requires accurate input data, appropriate descriptor selection, and statistical analysis. dergipark.org.treuropa.euresearchgate.net While the search results did not provide specific examples of QSAR studies focused on this compound analogs and their reactivity, QSAR methodologies are widely applied to various classes of compounds, including steroids and other natural products, to understand the relationship between their structure and activity or reactivity. mdpi.comnih.gov Common descriptors used in QSAR studies include molecular polarizability, dipole moment, frontier molecular orbital energies (HOMO-LUMO), partial charges, and topological indices. dergipark.org.trcadaster.eu

Challenges and Future Directions in Campestane Research

Advancements in Efficient and Stereocontrolled Synthesis of Complex Campestane Derivatives

The synthesis of complex this compound derivatives, particularly those with multiple stereogenic centers and intricate ring systems, remains a significant challenge in organic chemistry. Natural products often possess fascinating chemical structures that contribute to their intriguing biological properties, but their complexity and reactive functional groups pose tremendous hurdles for chemical synthesis. researchgate.net Achieving high stereoselectivity is crucial, especially when constructing the side chain, which is not a trivial task for this compound-skeleton congeners like brassinolide (B613842). rsc.org Traditional approaches often suffer from low stereoselectivity and a lack of general methodology for preparing a range of functionalized derivatives, including isotopically labeled compounds for biosynthetic studies. rsc.org

Recent advancements in synthetic methods offer new avenues to address these challenges. The development of organocascade catalysis and collective natural product synthesis allows for the preparation of structurally diverse natural products from common scaffolds. consensus.app Semi-synthesis, which utilizes compounds isolated from natural sources as starting materials, has re-emerged as an efficient approach for complex bioactive natural product synthesis, benefiting from advancements in sp3 C-H bond functionalization and skeletal rearrangement methods. researchgate.net For instance, a new approach to this compound series steroidal derivatives, including those found in brassinolide and its congeners, involves the coupling of a steroidal C-22 aldehyde with a chiral synthon-derived anion. researchgate.net Stereoselective construction of a pyranone moiety has also been developed for assembling the brassinolide side chain. researchgate.net More recently, radical framework reconstruction has enabled the synthesis of complex abeo-steroids with this compound-like side chains. fu-berlin.denih.gov

Future research in this area will likely focus on developing more concise, efficient, and highly stereocontrolled synthetic routes. This includes exploring novel catalytic methods, automating synthetic procedures for improved reproducibility and accessibility, and designing strategies that balance skeleton construction with the introduction of functional groups. consensus.appchemrxiv.org

Elucidation of Undiscovered Biosynthetic Routes and Metabolic Fates in Diverse Organisms

Understanding the complete biosynthetic pathways and metabolic fates of this compound and its derivatives in various organisms is another critical area of research. While the biosynthesis of major sterols like cholesterol, ergosterol (B1671047), and sitosterol (B1666911) has been extensively studied, the specific pathways involving this compound in diverse species, beyond its role as a brassinosteroid precursor in plants, are not fully elucidated. nih.gov

Sterol biosynthesis pathways can be phyla-specific, and different organisms possess varying sets of sterol genes. acs.org For example, plants and fungi have more sterol genes than animals. acs.org Uncovering these variations and identifying the specific enzymes and genetic regulation involved in this compound metabolism in a wider range of organisms, including microorganisms and marine invertebrates, presents a significant challenge. nih.govespol.edu.ecmdpi.com

Challenges include the fact that many potential biosynthetic gene clusters in microorganisms are "silent" under laboratory conditions, hindering the discovery of novel pathways. nih.gov Furthermore, the complexity of lipid metabolism and the limited data available for many metabolites make it difficult to fully map these routes. nih.govresearchgate.net

Future directions involve utilizing advanced genomic and metabolomic techniques to identify candidate genes and enzymes involved in this compound biosynthesis and metabolism. acs.orgresearchgate.net This includes genome mining to uncover cryptic metabolic pathways in microorganisms and using stable isotope labeling coupled with advanced analytical techniques to track the metabolic fate of this compound in vivo. nih.govacs.org Understanding these pathways is crucial for potentially manipulating them for biotechnological applications, such as enhancing the production of valuable this compound-derived compounds or engineering organisms with tailored sterol profiles. acs.orgfrontiersin.orgnih.gov

Development of Next-Generation Analytical Platforms for Ultrasensitive Detection and Profiling

The accurate and sensitive detection and profiling of this compound and its derivatives in complex biological and environmental matrices are essential for understanding their roles and dynamics. Current analytical methods face limitations in achieving the necessary sensitivity and specificity, especially when dealing with low concentrations of these compounds in diverse samples. umich.edunih.gov

Developing next-generation analytical platforms that offer ultrasensitive detection and comprehensive profiling is a key challenge. This involves improving sample preparation techniques to minimize matrix effects and enhance analyte concentration, as well as developing more sensitive and selective detection methods. umich.edu

Future research will likely focus on hyphenated techniques combining advanced separation methods, such as ultra-high-performance liquid chromatography (UHPLC), with highly sensitive mass spectrometry (MS) approaches, such as triple quadrupole MS (LC-MS/MS). researchgate.net The development of novel ionization techniques and mass analyzers could further improve detection limits and specificity. Additionally, exploring label-free detection methods and miniaturized analytical devices could pave the way for high-throughput and point-of-care analysis of this compound and its metabolites. umich.edunih.gov

Expanding the Understanding of this compound's Roles in Inter-Species Interactions and Ecosystem Dynamics

While the role of this compound derivatives like brassinosteroids in plant growth and development is well-established, their broader roles in inter-species interactions and ecosystem dynamics are less understood. Sterols are known to play various roles in organisms, including as membrane components and essential nutrients for insects. researchgate.net

Investigating how this compound and its metabolites influence interactions between different organisms, such as plant-herbivore interactions, plant-microbe symbioses, or competitive relationships between species, is an emerging area of research. researchgate.netbiorxiv.orgresearchgate.netnaturejournals.orgplos.org Furthermore, understanding the fate and impact of this compound in different ecosystems, including soil and aquatic environments, is crucial for assessing its ecological significance. mdpi.com

Challenges in this area include the complexity of ecological systems and the difficulty in isolating and identifying the specific roles of individual compounds within these interactions. researchgate.netbiorxiv.orgresearchgate.net

Future directions involve conducting targeted ecological studies, utilizing metabolomics to profile sterols in different organisms and environments, and employing experimental approaches to investigate the effects of this compound on species interactions and community structure. dntb.gov.uamarquette.edu This could involve controlled experiments with specific organisms or the analysis of natural populations and ecosystems. Understanding these roles could provide insights into ecological processes and potentially lead to the development of eco-friendly strategies for pest control or promoting beneficial interactions.

Integration of Multi-Omics Data for Systems-Level Understanding of Sterol Metabolism

Sterol metabolism is a complex network involving numerous genes, proteins, and metabolites. Gaining a comprehensive, systems-level understanding of how this compound is synthesized, metabolized, and regulated requires the integration of data from multiple "omics" platforms. unimib.itfrontiersin.org

Integrating data from genomics, transcriptomics, proteomics, and metabolomics experiments presents significant computational and analytical challenges. unimib.itfrontiersin.orgmdpi.com These datasets are often large, diverse, and require sophisticated bioinformatics tools and statistical approaches for meaningful integration and interpretation. researchgate.netfrontiersin.org

Future research will focus on developing and applying advanced multi-omics integration strategies. unimib.itfrontiersin.orgmdpi.com This includes developing computational models that can integrate different omics layers to reconstruct metabolic fluxes, identify key regulatory nodes, and predict the effects of genetic or environmental perturbations on this compound metabolism. unimib.it Machine learning and network analysis approaches can be employed to identify correlations between different molecular layers and uncover novel insights into sterol metabolic pathways. frontiersin.org The integration of multi-omics data holds the potential to provide a holistic view of this compound biology, leading to a deeper understanding of its roles in various biological processes and its interactions within complex biological systems. mdpi.comnih.gov

Q & A

Q. What frameworks are recommended for meta-analyses of this compound’s biological effects?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews. Calculate effect sizes (Cohen’s d or Hedges’ g) and assess heterogeneity via statistics. Use funnel plots and Egger’s regression to evaluate publication bias .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical sourcing of this compound from natural habitats?

  • Methodological Answer : Adhere to Nagoya Protocol guidelines for accessing genetic resources. Collaborate with local institutions for sustainable harvesting. Document provenance in supplementary materials to meet journal compliance standards .

Q. What steps enhance reproducibility in this compound-related experiments?

  • Methodological Answer : Share raw data and code via repositories like Zenodo or GitHub. Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Include detailed protocols for instrumentation settings (e.g., HPLC gradients) in supplementary files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.